Product packaging for 4-Cyclopropoxy-N,6-dimethylpicolinamide(Cat. No.:)

4-Cyclopropoxy-N,6-dimethylpicolinamide

Cat. No.: B14822647
M. Wt: 206.24 g/mol
InChI Key: JLWWHECJHKKOPX-UHFFFAOYSA-N
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Description

Contextualization within Picolinamide (B142947) Derivatives Research

Research into picolinamide derivatives is a dynamic field, with numerous studies investigating their potential as therapeutic agents for a range of diseases. These derivatives are recognized for their ability to interact with various biological targets, a characteristic attributed to the picolinamide scaffold's unique electronic and structural properties. The pyridine (B92270) ring and the amide group can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological macromolecules.

The scientific literature highlights the development of picolinamide-based compounds for diverse therapeutic applications, including their use as inhibitors for enzymes like VEGFR-2 kinase, which is implicated in tumor angiogenesis. nih.govnih.gov The design of novel picolinamide derivatives often involves modifying the substituents on the pyridine ring to optimize their biological activity and physicochemical properties. The inclusion of moieties like the cyclopropyl (B3062369) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Strategic Importance of the Picolinamide Scaffold in Drug Design

The picolinamide scaffold is a privileged structure in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. Its importance stems from its ability to serve as a versatile template for the development of inhibitors for various enzymes and receptors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with target proteins.

The versatility of the picolinamide core allows for the synthesis of large libraries of derivatives with diverse pharmacological profiles. For instance, different substitutions on the pyridine ring can modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity and selectivity for a particular target. Picolinamide derivatives have been investigated for their potential as anticancer agents, anti-inflammatory agents, and treatments for neurodegenerative diseases. dovepress.comresearchgate.net

Historical Development and Initial Characterization (Academic Perspective)

The initial characterization of such compounds also involves evaluating their fundamental physicochemical properties, such as solubility and stability, which are critical for their potential development as drug candidates. Biological evaluation is then carried out through in vitro assays to determine their activity against specific targets and their effects on cell lines. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B14822647 4-Cyclopropoxy-N,6-dimethylpicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclopropyloxy-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c1-7-5-9(15-8-3-4-8)6-10(13-7)11(14)12-2/h5-6,8H,3-4H2,1-2H3,(H,12,14)

InChI Key

JLWWHECJHKKOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Cyclopropoxy N,6 Dimethylpicolinamide

Retrosynthetic Analysis and Key Precursor Synthesis

A retrosynthetic analysis of 4-Cyclopropoxy-N,6-dimethylpicolinamide provides a logical framework for devising its synthesis. The primary disconnection strategy involves cleaving the robust amide bond (C-N bond), a common and reliable transformation in organic synthesis. This leads to two key precursors: 4-cyclopropoxy-6-methylpicolinic acid and N-methylamine .

Further deconstruction of the 4-cyclopropoxy-6-methylpicolinic acid intermediate points towards a precursor, 4-hydroxy-6-methylpicolinic acid . This simplification is based on the synthetic step of introducing the cyclopropoxy group via an etherification reaction. The synthesis of 4-hydroxy-6-methylpicolinic acid itself can be envisioned from simpler, commercially available starting materials, potentially involving the construction of the pyridine (B92270) ring. For instance, a plausible route could involve the condensation of a β-ketoester with an ammonia (B1221849) source to form a dihydropyridone, followed by oxidation and subsequent functional group manipulations to yield the desired substituted picolinic acid. The synthesis of 4-hydroxy-6-methylnicotinic acid from 4-hydroxy-6-methyl-2-pyrone (B586867) has been reported, offering a potential pathway to a closely related precursor. chemicalbook.com

Optimized Synthetic Routes for the Picolinamide (B142947) Core

The construction of the this compound core involves several key chemical transformations. Optimized routes focus on efficient bond formations and the strategic introduction of the various substituents.

The formation of the amide bond between 4-cyclopropoxy-6-methylpicolinic acid and N-methylamine is a pivotal step. A variety of well-established amide coupling protocols can be employed to achieve this transformation with high efficiency.

Common Amide Coupling Reagents:

Reagent ClassSpecific ExamplesGeneral Conditions
CarbodiimidesDCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Often used with additives like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve yields.
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOPKnown for high coupling efficiency, especially for sterically hindered substrates.
Uranium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUWidely used for their high reactivity and the formation of clean reaction profiles.
Acid Halide FormationThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)The carboxylic acid is first converted to a more reactive acid chloride, which then readily reacts with the amine.

The choice of coupling reagent and reaction conditions can be optimized to maximize yield and purity, taking into account the specific properties of the reacting partners.

The introduction of the cyclopropoxy group at the C4 position of the pyridine ring is a key step that defines the target molecule. This is typically achieved through an O-alkylation of a 4-hydroxypyridine (B47283) precursor, such as 4-hydroxy-6-methylpicolinic acid or its ester derivative. The 4-hydroxypyridine tautomerizes to the 4-pyridone form, and the oxygen atom can act as a nucleophile. wikipedia.orgchemtube3d.com

Potential O-Alkylation Methods:

Williamson Ether Synthesis: This classic method would involve the deprotonation of the 4-hydroxypyridine with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide, followed by nucleophilic substitution with a cyclopropyl (B3062369) halide (e.g., cyclopropyl bromide).

Mitsunobu Reaction: This reaction allows for the etherification of alcohols under mild conditions. It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by cyclopropanol. This method is particularly useful for substrates sensitive to harsh basic conditions. beilstein-journals.org

While the target molecule is an N-methyl amide, which is directly formed from methylamine, it is relevant to consider N-methylation techniques in the broader context of picolinamide synthesis. If a synthesis started with a primary amide (picolinamide), subsequent N-methylation could be performed. A variety of reagents are available for the methylation of amides.

Common N-Methylation Reagents for Amides:

ReagentConditionsNotes
Methyl iodide (CH₃I)Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF)A traditional and effective method, but methyl iodide is toxic.
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)Similar conditions to methyl iodideAlso a potent and toxic methylating agent.
Trimethyloxonium tetrafluoroborate (B81430) ((CH₃)₃OBF₄)Neutral or slightly acidic conditionsA powerful and less nucleophilic methylating agent.

These techniques allow for the selective introduction of a methyl group onto the amide nitrogen.

Green Chemistry Principles in the Synthesis of this compound

For the crucial amide bond formation step, several greener alternatives to traditional coupling reagents, which often generate stoichiometric amounts of waste, have been developed. sigmaaldrich.combohrium.comucl.ac.uk

Green Approaches to Amide Bond Formation:

Catalytic Amidation: The use of catalysts, such as those based on boron or zirconium, can promote the direct condensation of carboxylic acids and amines with the removal of water, thus avoiding the need for stoichiometric activating agents. researchgate.net

Enzymatic Synthesis: Biocatalysts, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B), can effectively catalyze amide bond formation under mild conditions and often in greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). nih.gov

Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives is a key aspect of green synthesis. ucl.ac.uk Water, ethanol, or bio-based solvents are preferred choices where feasible.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Catalytic methods generally offer higher atom economy than stoichiometric reactions.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is dictated by its constituent functional groups: the pyridine ring, the cyclopropoxy ether, the N,6-dimethyl groups, and the picolinamide moiety itself.

The picolinamide functional group is known to act as a directing group in C-H functionalization reactions. The nitrogen of the pyridine ring and the amide oxygen can chelate to a metal catalyst, directing the activation and subsequent functionalization of specific C-H bonds, typically at the ortho-position of a group attached to the amide nitrogen.

The pyridine ring itself can undergo various transformations. Electrophilic aromatic substitution is generally difficult on the electron-deficient pyridine ring but can occur under harsh conditions. Nucleophilic aromatic substitution is more facile, particularly if a leaving group is present at the 2-, 4-, or 6-positions.

The cyclopropoxy group is a strained ether and, while generally stable, could potentially undergo ring-opening reactions under certain acidic or catalytic conditions. beilstein-journals.org The stability of aryl ethers is generally high, but the strained three-membered ring introduces a unique reactive potential.

Potential Derivatization Strategies:

Modification of the Pyridine Ring: If a suitable precursor is used (e.g., a halo-picolinamide), further functionalization of the pyridine ring via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be explored to introduce a variety of substituents.

Functionalization of the Methyl Groups: The methyl group at the 6-position of the pyridine ring could potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution.

Analytical Derivatization: For analytical purposes, such as enhancing detectability in chromatography, the molecule could be derivatized. greyhoundchrom.comnih.govnih.gov For instance, if the amide were to be hydrolyzed back to the carboxylic acid, various derivatizing agents could be used to attach chromophores or fluorophores. nih.gov

The study of the chemical reactivity and the exploration of derivatization pathways can lead to the synthesis of new analogues with potentially interesting properties and provide deeper insights into the chemical behavior of this class of compounds.

Reactions at the Picolinamide Ring System

The picolinamide core of this compound, an electron-deficient aromatic system, presents a unique set of challenges and opportunities for chemical modification. The reactivity of the pyridine ring is significantly influenced by the presence of the electron-donating cyclopropoxy group and the electron-withdrawing amide functionality.

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally challenging due to the ring's inherent electron-deficient nature. wikipedia.orgbyjus.com However, the activating effect of the 4-cyclopropoxy group may facilitate substitution at the C3 and C5 positions. Reactions such as nitration or halogenation would likely require forcing conditions. The outcome of such reactions would be dictated by the directing effects of the existing substituents.

Conversely, the methyl group at the C6 position is a handle for various transformations. Oxidation of the methyl group can furnish the corresponding carboxylic acid. google.comwikipedia.org This transformation is typically achieved using strong oxidizing agents like potassium permanganate. wikipedia.org Furthermore, deprotonation of the methyl group using a strong base, such as butyllithium, can generate a nucleophilic species that can react with a variety of electrophiles, allowing for chain extension or the introduction of new functional groups. wikipedia.org

Reaction Type Reagents and Conditions Product Hypothetical Yield (%)
NitrationHNO₃/H₂SO₄3-Nitro-4-cyclopropoxy-N,6-dimethylpicolinamide35
BrominationBr₂/FeBr₃3-Bromo-4-cyclopropoxy-N,6-dimethylpicolinamide40
OxidationKMnO₄, heat4-Cyclopropoxy-6-carboxy-N-methylpicolinamide65
Alkylation (via lithiation)1. n-BuLi, THF, -78 °C2. CH₃I4-Cyclopropoxy-6-ethyl-N-methylpicolinamide70

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group is a key structural feature of the title compound. While cyclopropyl groups are generally stable, their inherent ring strain makes them susceptible to ring-opening reactions under specific conditions. wikipedia.org The ether linkage to the aromatic ring is also a potential site for chemical modification.

Acid-catalyzed cleavage of the cyclopropyl ether could proceed via protonation of the ether oxygen, followed by nucleophilic attack, leading to ring-opened products. nih.gov The regioselectivity of the ring-opening would be influenced by the stability of the resulting carbocationic intermediate. Treatment with strong acids like HBr or HI could lead to the formation of a 4-hydroxypicolinamide derivative and a halogenated propane (B168953) species.

Electrophilic addition to the cyclopropane (B1198618) ring itself is also a possibility, particularly with potent electrophiles. rsc.org Such reactions would lead to ring-opened products with incorporation of the electrophile and a nucleophile.

Reaction Type Reagents and Conditions Major Product Hypothetical Yield (%)
Acid-catalyzed hydrolysisaq. HCl, heat4-Hydroxy-N,6-dimethylpicolinamide80
Ether cleavageHBr, heat4-Hydroxy-N,6-dimethylpicolinamide75
Electrophilic ring openingBr₂, CH₂Cl₂Ring-opened brominated products50

Functional Group Modifications for Analog Generation

The generation of analogs of this compound can be achieved through modification of its peripheral functional groups, namely the N,N-dimethylamide and the 6-methyl group. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

The N,N-dimethylamide can undergo demethylation to provide the corresponding secondary amide (N-methylpicolinamide) or primary amide. wikipedia.org This can be achieved using various reagents, including certain biological systems or specific chemical reagents like ethyl chloroformate in a variation of the von Braun reaction. wikipedia.orgsrce.hr The resulting secondary amide could then be further N-alkylated with different alkyl halides to generate a library of analogs.

As previously mentioned, the 6-methyl group can be functionalized. Beyond oxidation and alkylation, it can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical conditions, to introduce a handle for further nucleophilic substitution reactions.

Reaction Type Reagents and Conditions Product Hypothetical Yield (%)
N-DemethylationAspergillus terreus4-Cyclopropoxy-N-methyl-6-methylpicolinamide60
N-Demethylation (Chemical)1. Ethyl chloroformate2. Hydrolysis4-Cyclopropoxy-N-methyl-6-methylpicolinamide55
Benzylic BrominationNBS, CCl₄, light4-Cyclopropoxy-6-(bromomethyl)-N,N-dimethylpicolinamide65
Amide Hydrolysisaq. NaOH, heat4-Cyclopropoxy-6-methylpicolinic acid90

Molecular Mechanisms of Action and Pharmacological Targets of 4 Cyclopropoxy N,6 Dimethylpicolinamide

Enzymatic Inhibition Profiles (e.g., Neprilysin)

No information is available in the public domain regarding the enzymatic inhibition profile of 4-Cyclopropoxy-N,6-dimethylpicolinamide, including any potential activity against neprilysin.

There are no published studies detailing the binding kinetics or inhibition constants for this compound.

Data on the specificity and selectivity of this compound against related enzymes are not publicly available.

Receptor Modulation and Ligand-Binding Dynamics

There is no available information on whether this compound modulates any receptors or on its ligand-binding dynamics.

Intracellular Signaling Pathway Perturbations (In Vitro Studies)

No in vitro studies describing the effects of this compound on intracellular signaling pathways have been found in the public scientific literature.

Molecular Interaction Analysis via Biophysical Techniques

There are no publicly available reports of biophysical analyses of the molecular interactions of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 Cyclopropoxy N,6 Dimethylpicolinamide

Systematic Modifications of the 4-Cyclopropoxy-N,6-dimethylpicolinamide Scaffold

The chemical structure of this compound presents three primary regions for systematic modification: the picolinamide (B142947) ring, the 4-position cyclopropoxy group, and the N,6-dimethyl substituents. Understanding the contribution of each component is key to rational drug design.

Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density of the ring system and the acidity of the amide proton (if present), thereby influencing interaction with biological targets. For instance, studies on related pyridine (B92270) carboxamides have shown that substituent placement affects reactivity and intramolecular interactions. mdpi.com

Illustrative data based on established SAR principles for pyridine derivatives. Actual activity would be target-dependent.

Table 1: Hypothetical SAR of Picolinamide Ring Substitutions
Compound ID R3-Substituent R5-Substituent Predicted Effect on Activity Rationale
Parent H H Baseline Reference compound
Analog-A Cl H Potential Increase EWG can enhance binding via specific interactions or by altering ring electronics.
Analog-B H F Potential Increase/Decrease Small, electronegative atom can modulate pKa and act as a weak H-bond acceptor.
Analog-C OCH₃ H Potential Increase/Decrease EDG alters electron density; potential for steric hindrance or new H-bonds.

| Analog-D | H | CN | Potential Increase | Strong EWG and potential H-bond acceptor can significantly alter binding affinity. |

The cyclopropyl (B3062369) group at the 4-position is a critical feature. Small aliphatic rings like cyclopropane (B1198618) are increasingly used in drug design to enhance metabolic stability, increase potency, and improve physicochemical properties. nih.govnih.gov The cyclopropyl ring is often employed as a "conformationally restricted" bioisostere of an isopropyl group or as a metabolically stable replacement for a vinyl or methoxy (B1213986) group. drugdesign.orgiris-biotech.de Its rigid nature can lock the substituent in a specific orientation, which can be entropically favorable for binding to a biological target. iris-biotech.de

Alterations to this group can probe the size, shape, and electronic requirements of the target's binding pocket. Replacing the cyclopropyl ring with larger cycloalkyl groups (e.g., cyclobutyl), flexible alkyl groups (e.g., isopropyl), or other bioisosteres can reveal important SAR insights. researchgate.netchem-space.com The enhanced π-character of the C-C bonds in the cyclopropane ring can also contribute to unique interactions with the target. nih.gov

Illustrative data based on established medicinal chemistry principles for cyclopropyl groups. Actual activity would be target-dependent.

Table 2: Hypothetical SAR of Cyclopropyl Ring Modifications
Compound ID 4-Position Substituent Predicted Effect on Activity Rationale
Parent -O-Cyclopropyl Baseline Rigid, metabolically stable group with specific conformational and electronic properties. nih.goviris-biotech.de
Analog-E -O-Isopropyl Likely Decrease Increased conformational flexibility may lead to an entropic penalty upon binding. iris-biotech.de
Analog-F -O-Cyclobutyl Potential Decrease Increased steric bulk may not be tolerated by the binding pocket.
Analog-G -S-Cyclopropyl Variable Sulfur atom alters bond angles, electronics, and hydrogen bonding capacity compared to oxygen.

| Analog-H | -CH₂-Cyclopropyl | Variable | Removal of the ether oxygen changes geometry and removes a potential H-bond acceptor. |

The N,6-dimethyl substitution pattern is crucial for the molecule's properties. The methyl group at the 6-position can provide a beneficial steric interaction with the target protein and can protect the pyridine ring from metabolism.

The N-methylation of amide bonds is a common strategy in medicinal chemistry to fine-tune a molecule's properties. nih.gov The presence of the N-methyl group on the amide, as opposed to a secondary amide (N-H), removes a hydrogen bond donor. This can prevent the formation of intramolecular hydrogen bonds, altering the molecule's conformation and potentially increasing solubility. wordpress.com N-methylation can also block metabolic degradation at the amide nitrogen and can enhance membrane permeability, which is often beneficial for oral bioavailability and CNS penetration. nih.govresearchgate.net Varying the N-alkyl substituent can explore the steric tolerance in this region of the binding site.

Illustrative data based on established principles of amide N-substitution. Actual properties would be target-dependent.

Table 3: Hypothetical SPR of Amide N-Substitution
Compound ID N-Substituent H-Bond Donor? Predicted Solubility Predicted Permeability
Parent Methyl No Moderate-High High
Analog-I H Yes Lower Lower
Analog-J Ethyl No Moderate Potentially Lower

| Analog-K | Cyclopropyl | No | High | High |

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build a mathematical model correlating the chemical structures of a series of analogs with their biological activities. nih.gov For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors. nih.govscispace.com

These descriptors fall into several categories:

Electronic: Descriptors such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic distribution and reactivity.

Steric: Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Verloop sterimol), which quantify the size and shape of the molecule.

Hydrophobic: Lipophilicity descriptors, most commonly LogP or LogD, which are critical for membrane permeability and hydrophobic interactions with the target.

Topological: Descriptors that describe the atomic connectivity and branching of the molecule.

Table 4: Potential Descriptors for a QSAR Model of Picolinamide Analogs

Descriptor Type Example Descriptor Potential Correlation with Activity Rationale
Electronic Dipole Moment Positive/Negative Optimal electronic profile is needed for target interaction.
Hydrophobic CLogP Parabolic A balance of lipophilicity is required for both target binding and favorable ADME properties.
Steric Molar Refractivity (MR) of R5 Negative Suggests a sterically constrained pocket near the 5-position of the pyridine ring.

| Topological | Number of Rotatable Bonds | Negative | Increased rigidity (fewer rotatable bonds) often correlates with higher activity due to reduced entropic loss on binding. |

Pharmacophore Elucidation and Ligand-Based Drug Design

When the structure of the biological target is unknown, a ligand-based approach such as pharmacophore modeling can be a powerful tool for designing new molecules. nih.govnih.gov A pharmacophore represents the essential ensemble of steric and electronic features necessary for optimal molecular interactions with a specific target. unina.it

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would likely consist of several key features:

Aromatic Ring (AR): The picolinamide ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group and potentially the pyridine nitrogen.

Hydrophobic Group (HY): The cyclopropoxy moiety, which would occupy a specific hydrophobic pocket.

Hydrophobic Group (HY): The 6-methyl group on the pyridine ring.

This pharmacophore model serves as a 3D query to search virtual compound libraries for structurally diverse molecules that possess the same essential features in the correct spatial arrangement. nih.gov Furthermore, the model can guide the modification of the parent scaffold to better align with the pharmacophoric features, potentially leading to the design of analogs with significantly improved affinity and selectivity.

Advanced Analytical and Spectroscopic Characterization of 4 Cyclopropoxy N,6 Dimethylpicolinamide in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within 5 parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For 4-Cyclopropoxy-N,6-dimethylpicolinamide, with a chemical formula of C₁₁H₁₄N₂O₂, the expected theoretical monoisotopic mass would be calculated. An experimental HRMS analysis, likely using electrospray ionization (ESI), would be expected to yield a measured mass that closely matches this theoretical value. For instance, the protonated molecule ([M+H]⁺) would be observed in positive ion mode. The high accuracy of the measurement would allow for the confident differentiation from other potential isobaric compounds.

Based on HRMS data for analogous compounds like 6-Methyl-N-(pyridin-2-yl)picolinamide (C₁₂H₁₁N₃O), which has a calculated [M+H]⁺ of 214.0980 and a found value of 214.0994, a similar level of accuracy would be expected for this compound.

Table 1: Predicted HRMS Data for this compound

IonMolecular FormulaPredicted m/z
[M+H]⁺C₁₁H₁₅N₂O₂⁺207.1134
[M+Na]⁺C₁₁H₁₄N₂NaO₂⁺229.0953

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR would be crucial for the characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment.

The cyclopropoxy group would exhibit characteristic upfield signals for its methylene (B1212753) protons, likely as complex multiplets due to geminal and vicinal coupling. The methine proton would also be in this region.

The N-methyl group would appear as a singlet, or a doublet if coupled to the amide proton, typically in the range of 2.5-3.0 ppm.

The 6-methyl group on the picolinamide (B142947) ring would present as a singlet, likely around 2.5 ppm.

The aromatic protons on the picolinamide ring would appear as two distinct signals in the downfield region (7.0-8.5 ppm), consistent with a disubstituted pyridine (B92270) ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom.

The carbons of the cyclopropoxy group would be found in the upfield region of the spectrum.

The N-methyl and 6-methyl carbons would appear as distinct signals in the aliphatic region.

The amide carbonyl carbon would be observed significantly downfield, typically in the 160-170 ppm range.

The aromatic carbons of the picolinamide ring would resonate in the 110-160 ppm region.

For example, in the related compound 6-Methyl-N-(p-tolyl)picolinamide, the methyl group at the 6-position shows a ¹H NMR signal at 2.63 ppm and a ¹³C NMR signal at 24.4 ppm. Similar chemical shifts would be anticipated for the 6-methyl group in this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, key characteristic absorption bands would be expected.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amide)3200-3400Secondary amide N-H stretching
C-H Stretch (Aromatic)3000-3100Aromatic C-H stretching
C-H Stretch (Aliphatic)2850-3000Methyl and cyclopropyl (B3062369) C-H stretching
C=O Stretch (Amide)1650-1680Amide I band, strong absorption
C=C/C=N Stretch1400-1600Aromatic ring stretching
C-O Stretch (Ether)1200-1300Cyclopropoxy C-O stretching

The IR spectrum of the parent compound, picolinamide, shows a characteristic C=O stretch at 1666 cm⁻¹ and an N-H stretch at 3419 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The picolinamide ring system in this compound would be expected to exhibit characteristic UV absorption maxima. The presence of the cyclopropoxy and methyl substituents would likely cause a slight shift in the absorption wavelengths compared to unsubstituted picolinamide.

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. bldpharm.com If a suitable single crystal of this compound can be grown, this method would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of the related compound N-(4-methoxyphenyl)picolinamide reveals that the pyridine and benzene (B151609) rings are nearly coplanar. mdpi.com It is plausible that this compound would also adopt a relatively planar conformation in the solid state, stabilized by intermolecular hydrogen bonds involving the amide N-H and the pyridine nitrogen.

Furthermore, X-ray crystallography is instrumental in the analysis of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice. The picolinamide functional group is known to form robust hydrogen-bonding synthons, making it a good candidate for co-crystal formation.

Chromatographic Methods for Purity Assessment and Metabolite Identification (e.g., HPLC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a particularly powerful method for assessing the purity of a compound and for identifying its metabolites in complex biological matrices.

A reversed-phase HPLC method would likely be developed for this compound, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) to improve peak shape.

The HPLC system would be coupled to a tandem mass spectrometer (MS/MS), which allows for the selective detection and fragmentation of the target analyte. In a typical HPLC-MS/MS experiment, the parent ion corresponding to the protonated molecule ([M+H]⁺) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions would be detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantitative analysis and is also invaluable for structural elucidation of metabolites, which are often present at very low concentrations.

Computational and Theoretical Chemistry Studies of 4 Cyclopropoxy N,6 Dimethylpicolinamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. For 4-Cyclopropoxy-N,6-dimethylpicolinamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular geometry and electronic properties. nih.govresearchgate.net

These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule. Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In the case of this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group are expected to be regions of negative potential, indicating their role as potential hydrogen bond acceptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D
Total Energy-850.12 Hartrees

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from DFT calculations.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful computational techniques. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and the nature of the interactions. nih.govnih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.net An MD simulation would provide a dynamic view of the interactions, revealing the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding. Analysis of the MD trajectory can yield information on the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesCys919, Asp1046, Val848
Hydrogen Bonds2 (with Cys919)
Hydrophobic InteractionsVal899, Leu1035

Note: The data in this table is for illustrative purposes and based on typical results for picolinamide-based kinase inhibitors.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

By systematically rotating the rotatable bonds, such as the C-O bond of the cyclopropoxy group and the C-N bond of the amide, a potential energy surface can be mapped. This allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms, as well as other low-energy conformers that may be biologically relevant. Understanding the conformational preferences is crucial as the bioactive conformation that binds to a target protein may not be the lowest energy conformation in solution.

In Silico ADME/Tox Prediction and Bioavailability Modeling

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME), as well as its potential toxicity (Tox). In silico ADME/Tox prediction models provide a rapid and cost-effective way to evaluate these properties. nih.gov

Various computational tools and web servers can be used to predict parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. nih.gov For this compound, these predictions can help to identify potential liabilities and guide further chemical modifications to improve its drug-like properties. For example, predictions based on Lipinski's Rule of Five can give a preliminary indication of the compound's potential for oral bioavailability.

Table 3: Predicted In Silico ADME/Tox Properties of this compound

PropertyPredicted Value
Molecular Weight234.28 g/mol
LogP2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Lipinski's Rule of FiveCompliant
Aqueous SolubilityModerately Soluble
Blood-Brain Barrier PermeationLow
CYP2D6 InhibitionUnlikely
Ames MutagenicityNon-mutagenic

Note: This data is hypothetical and represents typical outputs from in silico ADME/Tox prediction software.

Virtual Screening Approaches for Analog Discovery

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. scienceopen.com If this compound is identified as a hit compound with desirable activity, virtual screening can be employed to discover structurally similar analogs with potentially improved properties.

Ligand-based virtual screening would involve using the 3D structure of this compound as a template to search for compounds with similar shape and pharmacophoric features. youtube.com This approach is particularly useful when the 3D structure of the biological target is unknown. On the other hand, if the target structure is available, structure-based virtual screening (e.g., high-throughput docking) can be used to screen large compound databases against the target's binding site. This can lead to the identification of novel scaffolds that retain the key interactions of the original hit compound but possess different chemical structures, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Preclinical Biological Studies and Mechanistic Validation of 4 Cyclopropoxy N,6 Dimethylpicolinamide

Future Directions and Research Opportunities for 4 Cyclopropoxy N,6 Dimethylpicolinamide Research

Design of Novel Analogs with Enhanced Selectivity or Potency

The design and synthesis of novel analogs of a lead compound are fundamental to the drug discovery process. For 4-Cyclopropoxy-N,6-dimethylpicolinamide, this would involve systematic structural modifications to explore the structure-activity relationship (SAR). The goal is to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

Key strategies for analog design could include:

Modification of the Cyclopropoxy Group: Altering the size and nature of the cycloalkyl group could influence binding affinity and metabolic stability.

Substitution on the Pyridine (B92270) Ring: Introducing different substituents on the picolinamide (B142947) scaffold can modulate electronic properties and interactions with the biological target.

Alterations of the N,6-dimethyl Groups: Modifications to these groups could impact the compound's conformation and binding orientation.

These design strategies would be guided by computational modeling and in vitro screening to prioritize the synthesis of the most promising candidates.

Exploration of Polypharmacology and Multi-Target Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery. nih.gov This approach can lead to enhanced therapeutic efficacy, particularly for complex diseases. nih.gov Investigating the polypharmacological profile of this compound could uncover new therapeutic applications.

Future research could involve:

Broad-panel screening: Testing the compound against a wide range of biological targets to identify any "off-target" activities.

Computational prediction: Using in silico methods to predict potential interactions with various proteins. nih.gov

Network pharmacology: Analyzing the compound's interactions within biological networks to understand its systemic effects.

This exploration could reveal opportunities to develop multi-targeted therapies for diseases such as cancer or central nervous system disorders. nih.gov

Application of Artificial Intelligence in Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. mdpi.commdpi.com Integrating AI into the research of this compound could significantly streamline its development.

AI can be applied to:

Predictive Modeling: AI algorithms can predict the biological activity, toxicity, and pharmacokinetic properties of novel analogs, reducing the need for extensive experimental testing. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for exploration. mit.edu

Synthesis Planning: AI tools can devise the most efficient synthetic routes for producing the compound and its analogs. mit.edu

By leveraging AI, researchers can make more informed decisions and accelerate the journey from a lead compound to a potential drug candidate. nih.gov

Development of Advanced Delivery Systems (Conceptual)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration. Advanced drug delivery systems (DDS) can improve the therapeutic index of a compound by enhancing its solubility, stability, and targeted delivery. nih.gov

Conceptual advanced delivery systems for a small molecule like this compound could include:

Nanoparticle-based carriers: Encapsulating the compound in liposomes or polymeric nanoparticles could improve its bioavailability and reduce off-target effects. nih.govgenesispub.org

Targeted drug delivery: Conjugating the compound to a targeting ligand could direct it specifically to diseased cells or tissues, enhancing efficacy and minimizing systemic exposure. giiresearch.com

Stimuli-responsive systems: Designing delivery systems that release the drug in response to specific physiological or external stimuli could enable controlled and on-demand therapy. genesispub.org

Q & A

Q. What are the established synthetic routes for 4-Cyclopropoxy-N,6-dimethylpicolinamide, and what key reaction parameters influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, as observed in structurally analogous picolinamide derivatives. Key parameters include catalyst loading (e.g., PdCl₂ adducts at 2–5 mol%), temperature (80–120°C), and cyclopropoxy group introduction via nucleophilic substitution. Reaction progress should be monitored via TLC, with purification achieved through gradient column chromatography (ethyl acetate/hexane). Yield optimization requires strict control of anhydrous conditions and exclusion of oxygen .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

A multi-technique approach is recommended:

  • 1H/13C NMR : Assign proton environments (e.g., cyclopropoxy CH₂ at δ 0.5–1.5 ppm) and carbon backbone.
  • IR Spectroscopy : Verify amide C=O stretches (~1650 cm⁻¹) and cyclopropane C-O-C vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight within 3 ppm error .

Q. What are the critical stability considerations when storing this compound for long-term studies?

Store under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with HPLC purity checks every 30 days. Common degradation pathways include cyclopropane ring opening under acidic conditions and amide hydrolysis in aqueous media .

Advanced Research Questions

Q. How can factorial design optimize the synthetic yield of this compound while minimizing byproducts?

Implement a 2³ factorial design varying:

  • Temperature (X₁: 80–120°C)
  • Catalyst loading (X₂: 1–5 mol%)
  • Reaction time (X₃: 12–24 hours). Analyze via ANOVA to identify significant interactions (e.g., X₁*X₃ interaction with p < 0.05). Response surface methodology (RSM) can predict optimal conditions (e.g., 105°C, 3.2 mol% catalyst, 18 hours), validated through three replicate runs .

Q. What computational modeling approaches best predict the reactivity of this compound in catalytic systems?

Use density functional theory (DFT) (B3LYP/6-31G* basis set) to map electron density distribution, focusing on the cyclopropoxy oxygen’s nucleophilicity. Molecular dynamics simulations (300K, explicit solvent model) assess conformational stability during catalytic cycles. Validate predictions with experimental kinetic data and in situ IR monitoring of reaction intermediates .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Conduct a meta-analysis with standardized assay protocols (e.g., fixed concentration ranges, identical cell lines). Use multivariate regression to isolate variables such as solvent choice (DMSO concentration ≤0.1%) and exposure duration. Validate findings through orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) and control for batch-to-batch compound variability via QC/QA protocols .

Methodological Frameworks

How can the PICO framework structure research questions for studying this compound’s mechanism of action?

  • Population : Target enzyme/receptor (e.g., kinase X).
  • Intervention : Compound concentration range (1 nM–10 µM).
  • Comparison : Negative controls (DMSO vehicle) and positive controls (known inhibitors).
  • Outcome : IC₅₀ values or binding affinity (Kd). This framework ensures systematic variable isolation and comparability across studies .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?

Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Apply Bland-Altman analysis to assess inter-assay reproducibility, and principal component analysis (PCA) to identify confounding variables (e.g., cell passage number). Report 95% confidence intervals for all efficacy metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.